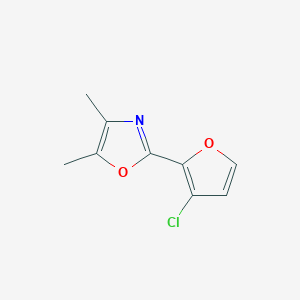
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” is unique and complex . It has a molecular weight of 197.62 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- A new approach to the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, showcasing a method for the regioselective direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles, suggests potential for chemical transformations of related compounds (Yamane, Mitsudera, & Shundoh, 2004).
- Research into the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones revealed insights into the mechanistic pathways and potential for creating diverse chemical structures, highlighting the versatility of 1,3-oxazole derivatives in chemical synthesis (Capriati, Degennaro, Florio, & Luisi, 2002).
Fluorescent Probes and Photophysical Properties
- A study on the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes demonstrated the potential application of these derivatives in photophysical studies, indicating that such compounds could serve as fluorescent markers or probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).
Pharmacological Applications
- Research on a novel series of diarylisoxazoles, designed to improve selectivity and efficacy as cyclooxygenase-1 (COX-1) inhibitors, underscores the pharmacological relevance of oxazole derivatives. This suggests a direction where similar structures could be explored for their therapeutic potential, excluding direct drug use and dosage information (Vitale et al., 2013).
Synthetic Methodologies and Applications
- Innovations in synthetic methodologies for creating extended oxazole structures, such as 2-(halomethyl)-4,5-diaryloxazoles, offer insights into the development of new chemical entities. These methodologies provide avenues for further exploration of oxazole derivatives in chemical synthesis and potential applications across various fields (Patil & Luzzio, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFHAWCZBSVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=C(C=CO2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



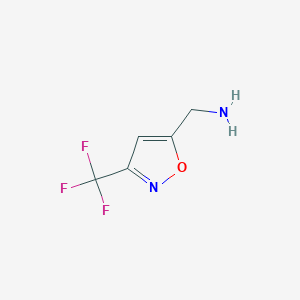
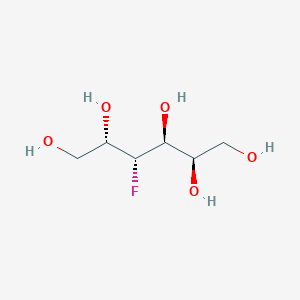
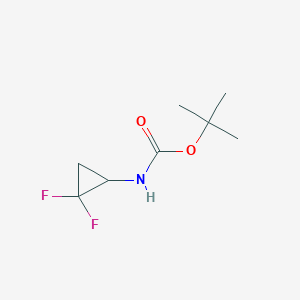
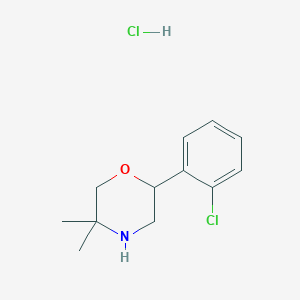
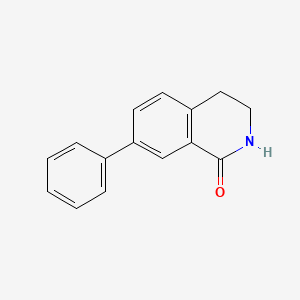
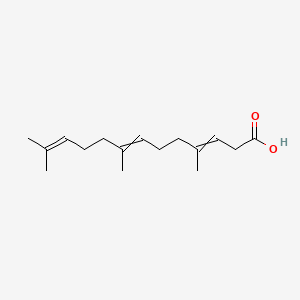
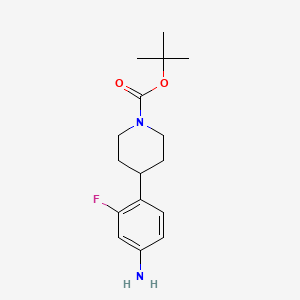
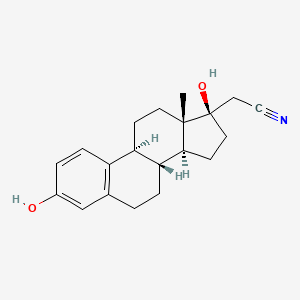
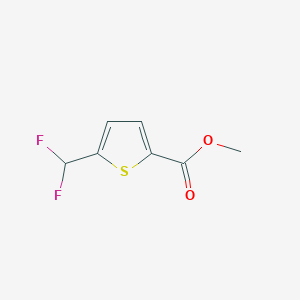
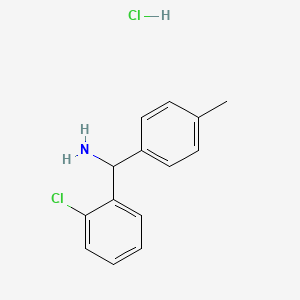
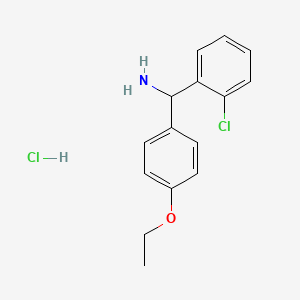
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
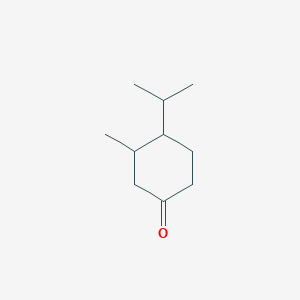
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)